6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
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Overview
Description
6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as palladium, and reagents like boronic acids in Suzuki-Miyaura coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-(3-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: This compound shares a similar core structure but differs in its ring fusion and functional groups.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar heterocyclic framework and are also studied for their biological activities.
Uniqueness
6-(3-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .
Properties
IUPAC Name |
6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12-5-2-6-13(8-12)20(17,18)16-9-11-4-3-7-15-14(11)10-16/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPLVHPACHTHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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